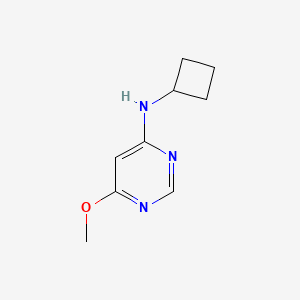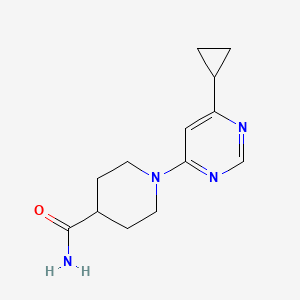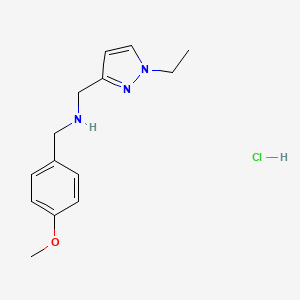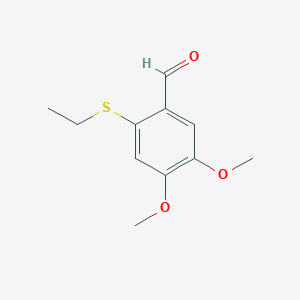![molecular formula C26H29N9O3 B12228089 2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide](/img/structure/B12228089.png)
2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lisavanbulin, also known as BAL101553, is a small, lipophilic, oral microtubule destabilizer with promising antitumoral activity. It is the prodrug of avanbulin (BAL27862), a microtubule-targeted agent that promotes tumor cell death by destabilizing microtubules. Lisavanbulin has shown early signs of clinical activity, especially in tumors with high EB1 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lisavanbulin involves the preparation of avanbulin, followed by its conversion into the prodrug form. The synthetic route typically includes the following steps:
Synthesis of Avanbulin: Avanbulin is synthesized through a series of chemical reactions, including the formation of the core structure and the addition of functional groups.
Conversion to Lisavanbulin: Avanbulin is then converted into lisavanbulin by attaching a lipophilic moiety, which enhances its oral bioavailability and stability.
Industrial Production Methods
Industrial production of lisavanbulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of avanbulin are synthesized and purified.
Prodrug Conversion: The purified avanbulin is then converted into lisavanbulin through a controlled chemical reaction.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure its safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
Lisavanbulin undergoes various chemical reactions, including:
Oxidation: Lisavanbulin can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert lisavanbulin into reduced forms with different chemical properties.
Substitution: Substitution reactions can replace specific functional groups in lisavanbulin with other groups, altering its chemical behavior.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of lisavanbulin with altered chemical properties and potential biological activities.
Scientific Research Applications
Lisavanbulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and the effects of microtubule destabilization.
Biology: Investigated for its role in disrupting cellular processes involving microtubules, such as mitosis and intracellular transport.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including glioblastoma and diffuse large B cell lymphoma
Industry: Utilized in the development of new microtubule-targeting agents and as a reference compound in drug discovery.
Mechanism of Action
Lisavanbulin exerts its effects by targeting microtubules, which are major components of the cellular cytoskeleton. The mechanism of action includes:
Microtubule Destabilization: Lisavanbulin binds to the colchicine site of tubulin, preventing the polymerization of microtubules and leading to their destabilization.
Tumor Cell Death: The destabilization of microtubules disrupts mitosis and other cellular processes, ultimately causing tumor cell death.
Tumor Microenvironment: Lisavanbulin also affects the tumor microenvironment by reducing tumor microvasculature, further inhibiting tumor growth
Comparison with Similar Compounds
Lisavanbulin is unique compared to other microtubule-targeting agents due to its specific binding to the colchicine site of tubulin and its ability to destabilize microtubules. Similar compounds include:
Vinca Alkaloids: Microtubule-destabilizing agents that depolymerize microtubules.
Colchicine: Binds to the same site as lisavanbulin but has different pharmacokinetic properties.
Taxanes: Microtubule-stabilizing agents that polymerize microtubules, contrasting with the destabilizing effect of lisavanbulin
Lisavanbulin’s unique mechanism of action and promising antitumoral activity make it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29N9O3 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide |
InChI |
InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37) |
InChI Key |
NIPZLALJRAHABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12228011.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride](/img/structure/B12228013.png)

![4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228018.png)
![4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12228019.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12228039.png)



![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228058.png)
![2-{5-[(2-Methyl-1,3-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-(trifluoromethyl)pyridine](/img/structure/B12228066.png)
![1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12228074.png)
![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
